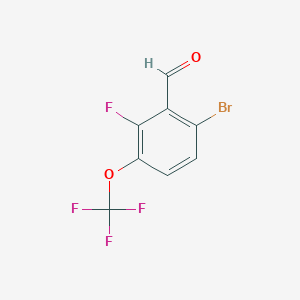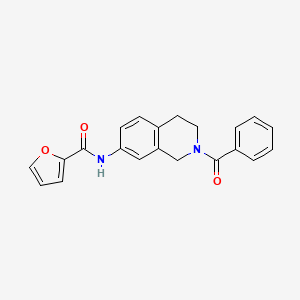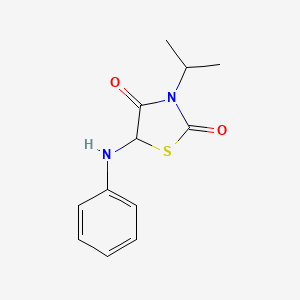
3-异丙基-5-(苯氨基)噻唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isopropyl-5-(phenylamino)thiazolidine-2,4-dione is a heterocyclic compound that features a thiazolidine ring with an isopropyl group at the third position and a phenylamino group at the fifth position
Synthetic Routes and Reaction Conditions:
Multicomponent Reaction: One common method involves a multicomponent reaction where an isopropylamine, phenyl isothiocyanate, and chloroacetic acid are reacted together under controlled conditions to form the desired thiazolidine-2,4-dione derivative.
Green Chemistry Approaches: Recent advancements have employed green chemistry techniques, such as using deep eutectic solvents, which act as both solvents and catalysts, to enhance the yield and purity of the compound.
Industrial Production Methods: Industrial production often involves optimizing the reaction conditions to maximize yield and minimize by-products. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors has also been explored to improve the scalability of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives with reduced functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted thiazolidine derivatives.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new therapeutic agents.
Medicine: Investigated for its anticancer properties and potential use in treating metabolic disorders such as diabetes.
作用机制
Target of Action
The primary targets of 3-Isopropyl-5-(phenylamino)thiazolidine-2,4-dione are VEGFR-2 and EGFR tyrosine kinases . These receptors play a crucial role in cell proliferation and survival, making them important targets in cancer therapy .
Mode of Action
3-Isopropyl-5-(phenylamino)thiazolidine-2,4-dione interacts with its targets by inhibiting the activity of VEGFR-2 and EGFR tyrosine kinases . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, thereby exerting its anticancer effects .
Biochemical Pathways
The compound affects the VEGFR-2 and EGFR signaling pathways, which are involved in cell proliferation and survival . By inhibiting these pathways, the compound can disrupt the growth and survival of cancer cells .
Pharmacokinetics
In-silico adme studies suggest that the compound and its derivatives have drug-like properties . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
The molecular and cellular effects of 3-Isopropyl-5-(phenylamino)thiazolidine-2,4-dione’s action include the inhibition of cell proliferation and survival . This can lead to the death of cancer cells and potentially shrink tumors .
Action Environment
The action, efficacy, and stability of 3-Isopropyl-5-(phenylamino)thiazolidine-2,4-dione can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other molecules in the environment can influence the compound’s interaction with its targets .
相似化合物的比较
Thiazolidine-2,4-dione: The parent compound, which lacks the isopropyl and phenylamino groups.
5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione: A derivative with different substituents that exhibit varied biological activities.
5-(4-Bromo-phenylamino)-3-phenyl-thiazolidine-2,4-dione: Another derivative with a bromophenyl group instead of the isopropyl group.
Uniqueness: 3-Isopropyl-5-(phenylamino)thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the isopropyl group enhances its lipophilicity, while the phenylamino group contributes to its ability to interact with various biological targets .
属性
IUPAC Name |
5-anilino-3-propan-2-yl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-8(2)14-11(15)10(17-12(14)16)13-9-6-4-3-5-7-9/h3-8,10,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJRKBNMZSCQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(SC1=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
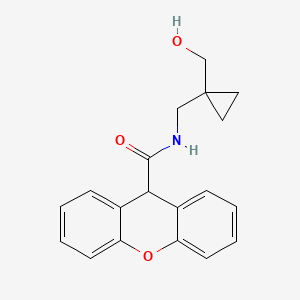
![N1,N4-Bis[1-(1H-1,2,3-benzotriazol-1-yl)octyl]benzene-1,4-diamine](/img/structure/B2449558.png)
![4-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2449561.png)
![3-allyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2449562.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide](/img/structure/B2449563.png)
![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2449565.png)
![2-amino-N-[(2-chlorophenyl)methyl]-6-methylbenzene-1-sulfonamide](/img/structure/B2449566.png)
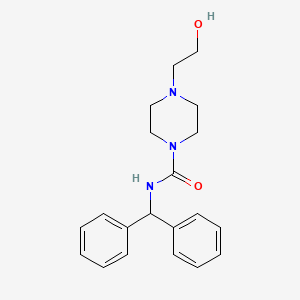
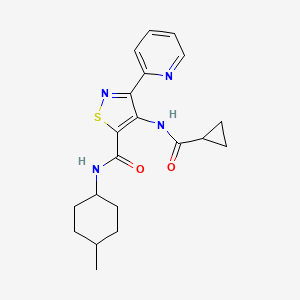

![N-(4-fluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2449571.png)
![2-Chloro-N-[1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]acetamide](/img/structure/B2449574.png)
